molecular formula C14H25NO11 B12059247 beta-D-Galp-(1->3)-beta-D-GalpNAc

beta-D-Galp-(1->3)-beta-D-GalpNAc

カタログ番号: B12059247
分子量: 383.35 g/mol
InChIキー: HMQPEDMEOBLSQB-UFLFEMAHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Beta-D-Galp-(1->3)-beta-D-GalpNAc: is a compound composed of two sugar units: D-galactopyranose and N-acetyl-D-galactopyranosamine . These sugars are connected by a (1→3) glycosidic linkage at the non-reducing end. The structure of this disaccharide is as follows:

β-D-Galp-(1→3)-β-D-GalpNAc\text{β-D-Galp-(1→3)-β-D-GalpNAc} β-D-Galp-(1→3)-β-D-GalpNAc

準備方法

Synthetic Routes: The synthesis of beta-D-Galp-(1->3)-beta-D-GalpNAc involves several steps. One common approach is the glycosylation of a suitable acceptor molecule with an activated galactose donor. The glycosylation reaction can be catalyzed by enzymes or achieved through chemical methods.

Reaction Conditions:

    Donor Activation: The galactose donor (usually protected as a glycosyl donor) is activated using reagents such as or .

    Glycosylation: The activated donor reacts with the acceptor (usually N-acetyl-D-galactosamine) under controlled conditions (solvent, temperature, and time).

    Deprotection: After glycosylation, protective groups are removed to yield the final compound.

Industrial Production: Industrial production methods may involve enzymatic processes, fermentation, or chemical synthesis. specific details on large-scale production are proprietary and may vary among manufacturers.

化学反応の分析

Reactions: Beta-D-Galp-(1->3)-beta-D-GalpNAc can participate in various reactions:

    Oxidation: It may undergo oxidation at specific functional groups.

    Reduction: Reduction reactions can modify its structure.

    Substitution: Substitution reactions can replace specific atoms or groups.

    Glycosylation: It can serve as a glycosyl donor or acceptor in further glycosylation reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like are used for selective oxidation.

    Reduction: or with a suitable catalyst can reduce specific functional groups.

    Substitution: Various reagents (e.g., , , or ) can be employed.

    Glycosylation: Enzymes (such as glycosyltransferases) or chemical catalysts facilitate glycosylation.

Major Products: The major products depend on the specific reactions and conditions applied. These could include modified disaccharides, glycoconjugates, or derivatives.

科学的研究の応用

Beta-D-Galp-(1->3)-beta-D-GalpNAc finds applications in:

    Immunology: It serves as an (a specific site on an antigen) recognized by antibodies.

    Cancer Research: Its presence on cell surfaces influences cell adhesion and signaling.

    Glycobiology: Understanding its role in glycan structures and interactions.

作用機序

The exact mechanism of action remains an active area of research. its involvement in cell recognition, immune responses, and cell signaling pathways is well-documented.

類似化合物との比較

Beta-D-Galp-(1->3)-beta-D-GalpNAc is unique due to its specific glycosidic linkage. Similar compounds include:

    Beta-D-Galp-(1->3)-alpha-D-GalpNAc: A related disaccharide with an alpha linkage.

    Beta-D-Galp-(1->3)-D-GalpNAc: Another isomer with a different stereochemistry.

特性

分子式

C14H25NO11

分子量

383.35 g/mol

IUPAC名

N-[(2R,3R,4R,5R,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C14H25NO11/c1-4(18)15-7-12(9(20)6(3-17)24-13(7)23)26-14-11(22)10(21)8(19)5(2-16)25-14/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8+,9+,10+,11-,12-,13-,14+/m1/s1

InChIキー

HMQPEDMEOBLSQB-UFLFEMAHSA-N

異性体SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O

正規SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)CO)O)O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。